
4,8-Dimethyl-12-oxotrideca-4,8-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dimethyl-12-oxotrideca-4,8-dienal is a sesquiterpenoid compound characterized by its unique structure, which includes two oxo substituents at positions 1 and 12. This compound is a product of bacterial degradation of rubber and is known for its role as a bacterial xenobiotic metabolite .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-12-oxotrideca-4,8-dienal typically involves the degradation of rubber by specific bacterial strains, such as Xanthomonas sp. (strain 35Y) . The reaction conditions for this bacterial degradation include maintaining an optimal environment for bacterial growth and activity, which often involves specific temperature, pH, and nutrient conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes that utilize bacterial cultures capable of degrading rubber. These processes are designed to maximize the yield of the compound by optimizing the growth conditions and metabolic activity of the bacteria involved .
化学反应分析
Types of Reactions
4,8-Dimethyl-12-oxotrideca-4,8-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学研究应用
4,8-Dimethyl-12-oxotrideca-4,8-dienal has various scientific research applications, including:
Chemistry: It is used as a model compound to study the degradation of rubber and the metabolic pathways involved.
Biology: The compound is studied for its role as a bacterial xenobiotic metabolite and its interactions with bacterial enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its metabolic pathways.
作用机制
The mechanism of action of 4,8-Dimethyl-12-oxotrideca-4,8-dienal involves its interaction with specific bacterial enzymes that catalyze the degradation of rubber. The molecular targets include enzymes involved in the breakdown of rubber polymers, leading to the formation of this compound as an intermediate product .
相似化合物的比较
Similar Compounds
4,8-Dimethyl-12-oxotrideca-4,8-diene: Similar structure but lacks the oxo groups.
4,8-Dimethyl-12-oxotrideca-4,8-dienol: Similar structure with hydroxyl groups instead of oxo groups.
Uniqueness
4,8-Dimethyl-12-oxotrideca-4,8-dienal is unique due to its specific role in the bacterial degradation of rubber and its distinct chemical structure, which includes two oxo substituents.
属性
CAS 编号 |
63525-04-2 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
4,8-dimethyl-12-oxotrideca-4,8-dienal |
InChI |
InChI=1S/C15H24O2/c1-13(9-5-11-15(3)17)7-4-8-14(2)10-6-12-16/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI 键 |
WFSIQNRAWDRWLN-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=O)C)CCC=C(C)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


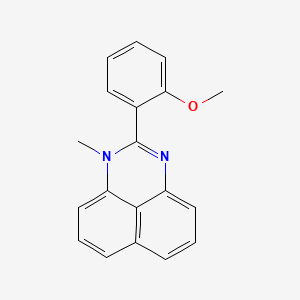
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
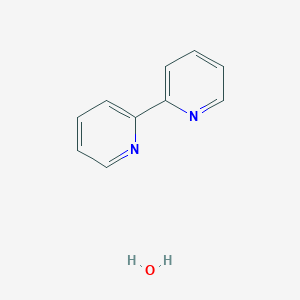
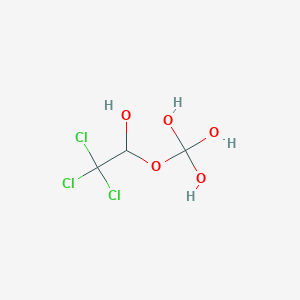
![1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide](/img/structure/B14494177.png)


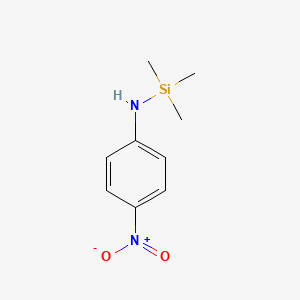

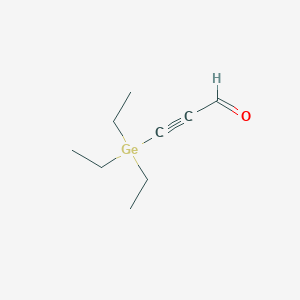



silane](/img/structure/B14494236.png)
